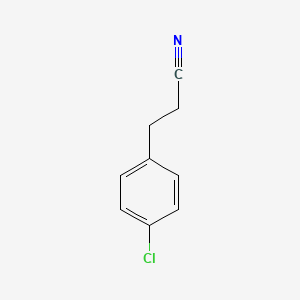

3-(4-Chlorophenyl)propanenitrile

Description

Overview of Nitrile Chemistry and its Significance in Organic Synthesis

Nitriles are a class of organic compounds characterized by the presence of a cyano (–C≡N) functional group, which consists of a carbon atom triple-bonded to a nitrogen atom. chemistryworld.com This functional group is highly significant in organic synthesis due to its unique reactivity and versatility. The polarity of the cyano group and the electrophilic nature of the carbon atom make nitriles susceptible to a variety of chemical transformations. chemistryworld.comresearchgate.net

One of the most valuable aspects of nitrile chemistry is the ability of the cyano group to serve as a precursor to other important functional groups. chemistryviews.org For instance, nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides. cymitquimica.com They can also be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4). chemistryworld.com This versatility makes nitriles crucial intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and other nitrogen-containing compounds. chemistryworld.comchemistryviews.org

Several methods exist for the synthesis of nitriles. Common laboratory-scale methods include the nucleophilic substitution of alkyl halides with cyanide salts, a reaction known as the Kolbe nitrile synthesis. organicreactions.org The dehydration of primary amides is another established route. chemistryworld.com Industrially, methods like hydrocyanation, which involves the addition of hydrogen cyanide to alkenes, are employed for large-scale production of important nitriles like adiponitrile, a precursor to nylon. wikipedia.org The process of cyanoethylation, the addition of a nucleophile to acrylonitrile, is another key reaction for creating compounds with a cyanoethyl group. organicreactions.orgwikipedia.org

The historical development of nitrile chemistry dates back to the 18th and 19th centuries. The first nitrile, hydrogen cyanide, was synthesized by C. W. Scheele in 1782. wikipedia.orgwikipedia.org This was followed by the preparation of benzonitrile (B105546) in 1832 and propionitrile (B127096) in 1834. wikipedia.org A significant contribution came from Edmund A. Letts, who in 1872 developed the Letts nitrile synthesis, a reaction of aromatic carboxylic acids with metal thiocyanates. byjus.com

Table 1: Key Transformations of the Nitrile Functional Group

| Starting Material | Reagent(s) | Product Functional Group | Significance |

| Nitrile (R-C≡N) | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid (R-COOH) | Synthesis of carboxylic acids and their derivatives. cymitquimica.com |

| Nitrile (R-C≡N) | LiAlH₄ or H₂/Catalyst | Primary Amine (R-CH₂NH₂) | Access to a wide range of amines and their derivatives. chemistryworld.com |

| Nitrile (R-C≡N) | Grignard Reagent (R'-MgX) | Ketone (R-CO-R') | Formation of carbon-carbon bonds to produce ketones. youtube.com |

Importance of Halogenated Organic Compounds in Modern Chemical Science

Halogenated organic compounds are molecules that contain at least one halogen atom (fluorine, chlorine, bromine, or iodine) bonded to a carbon atom. mdpi.comrsc.org These compounds are of immense importance in modern chemical science and industry due to their diverse applications and reactivity. nih.gov The introduction of a halogen atom into an organic molecule can significantly alter its physical and chemical properties, including its polarity, boiling point, and reactivity. wikipedia.org

In industry, halogenated compounds are used extensively as solvents, refrigerants, and fire retardants. nih.govwikipedia.org They are also fundamental building blocks in the production of a vast range of materials, including polymers like polyvinyl chloride (PVC) and polytetrafluoroethylene (PTFE), as well as pesticides and pharmaceuticals. nih.govwikipedia.org For example, many pharmaceuticals contain halogen atoms, which can enhance their biological activity or metabolic stability. mdpi.com

The reactivity of halogenated compounds makes them valuable intermediates in organic synthesis. The carbon-halogen bond can participate in various reactions, such as nucleophilic substitution and elimination reactions. Aryl halides, like chlorobenzene (B131634), are precursors for many other chemicals. wikipedia.org For instance, chlorobenzene can be nitrated to produce nitrochlorobenzenes, which are important intermediates for dyes and pharmaceuticals. wikipedia.org The study of halogenated organic compounds also has significant environmental implications, particularly concerning their persistence and potential impact on the ozone layer, leading to international agreements to control their use. mdpi.comgoogle.com

Table 2: Common Classes and Applications of Halogenated Organic Compounds

| Class of Compound | General Formula | Examples | Common Applications |

| Haloalkanes | R-X | Dichloromethane, Chloroform | Solvents, Refrigerants wikipedia.org |

| Haloarenes | Ar-X | Chlorobenzene, Bromobenzene | Intermediates for pesticides, dyes, pharmaceuticals wikipedia.org |

| Halogenated Polymers | (-CH₂-CHX-)n | Polyvinyl chloride (PVC) | Pipes, insulation, flooring nih.govwikipedia.org |

| Chlorofluorocarbons (CFCs) | CClₓFᵧ | Dichlorodifluoromethane | Formerly used as refrigerants and propellants mdpi.com |

Historical Context of 3-(4-Chlorophenyl)propanenitrile Research and its Derivatives

The structure of this compound suggests that it could be synthesized through methods like the cyanoethylation of a chlorobenzene derivative. wikipedia.org The concept of cyanoethylation, the addition of a nucleophile to acrylonitrile, was extensively developed in the mid-20th century and is recognized as a versatile method for creating a propanenitrile structure. organicreactions.org Another potential synthetic route involves the Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, which allows for the attachment of substituents to an aromatic ring. wikipedia.orgbyjus.com A variation of this reaction could be used to introduce an appropriate side chain to chlorobenzene, which could then be converted to the nitrile.

Research into compounds structurally related to this compound has been driven by the search for new materials and biologically active molecules. For instance, derivatives of 3-(4-chlorophenyl)propionic acid have been investigated for their potential as anticancer agents. researchgate.netrsc.org Other complex molecules incorporating the 4-chlorophenyl and nitrile moieties have been synthesized and tested for antimicrobial and other therapeutic properties. mdpi.comnih.gov The isomeric compound, 3-(3-Chlorophenyl)propanenitrile, has been studied for its potential anticonvulsant and analgesic properties, highlighting the interest in this class of compounds for applications in medicinal chemistry. wikipedia.org The continuous exploration of such halogenated nitriles in academic and industrial research underscores their role as versatile scaffolds for the development of new functional molecules.

Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-chlorophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNUPDOGDDNZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374050 | |

| Record name | 3-(4-chlorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32327-71-2 | |

| Record name | 3-(4-chlorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Chlorophenyl)propionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reaction Mechanisms of 3 4 Chlorophenyl Propanenitrile

Nitrile Group Reactivity

The carbon-nitrogen triple bond of the nitrile group is a key site for various chemical reactions, including hydrolysis, reduction, and nucleophilic additions.

The nitrile group can be hydrolyzed to a carboxylic acid under both acidic and alkaline conditions. chemguide.co.uklibretexts.org This process involves the reaction of the carbon-nitrogen triple bond with water. libretexts.org

Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid, such as hydrochloric acid, to yield the corresponding carboxylic acid. libretexts.org For instance, the hydrolysis of a nitrile like ethanenitrile under acidic conditions produces ethanoic acid and ammonium (B1175870) ions. libretexts.org

Alkaline hydrolysis involves heating the nitrile with an alkali solution, like sodium hydroxide. chemguide.co.uk This process initially forms the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org

Table 1: Hydrolysis of Nitriles

| Starting Material | Reagents | Product |

|---|---|---|

| Ethanenitrile | Dilute HCl, heat | Ethanoic acid libretexts.org |

| Ethanenitrile | NaOH solution, heat, then strong acid | Ethanoic acid libretexts.org |

| 3-(4-Chlorophenyl)propanenitrile | Acid | 3-(4-Chlorophenyl)propanoic acid chemicalbook.comchemicalbook.comsigmaaldrich.comtcichemicals.com |

The nitrile group can be reduced to a primary amine using various reducing agents. wikipedia.orglibretexts.org This is a significant transformation as primary amines are important intermediates in the pharmaceutical and agrochemical industries. bme.hu

Catalytic hydrogenation is a common and economical method for nitrile reduction. wikipedia.org This process typically employs hydrogen gas in the presence of metal catalysts like Raney nickel, palladium, or platinum. wikipedia.orglibretexts.org The reaction is generally carried out at elevated temperature and pressure. libretexts.org The choice of catalyst is crucial for selectively producing the primary amine and avoiding the formation of secondary and tertiary amines as byproducts. wikipedia.orgbme.hu

Recent research has explored more novel reducing systems. For example, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) can reduce a variety of nitriles. organic-chemistry.org Additionally, manganese(I) alkyl complexes have been shown to catalyze the reduction of nitriles at room temperature using amine boranes as the hydrogen source. rsc.org

Table 2: Reagents for Nitrile Reduction to Primary Amines

| Reagent/Catalyst System | Description |

|---|---|

| H₂ / Raney Nickel | Catalytic hydrogenation wikipedia.org |

| H₂ / Palladium | Catalytic hydrogenation wikipedia.orglibretexts.org |

| H₂ / Platinum | Catalytic hydrogenation libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Stoichiometric reducing agent wikipedia.orgchemguide.co.uk |

| Diisopropylaminoborane / LiBH₄ | Borane-based reducing system organic-chemistry.org |

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. A prominent example of this reactivity is the addition of Grignard reagents.

Grignard reagents (R-MgX) add to the nitrile to form an imine intermediate after an initial reaction. masterorganicchemistry.com This intermediate is then hydrolyzed with aqueous acid to yield a ketone. masterorganicchemistry.com This two-step process allows for the synthesis of ketones from nitriles. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com The reaction is typically carried out in an aprotic solvent like diethyl ether. youtube.com

Aromatic Ring Functionalization

The chlorophenyl moiety of this compound can undergo reactions typical of substituted benzene (B151609) rings, such as electrophilic aromatic substitution and cross-coupling reactions.

In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com The substituent already present on the ring influences the position of the incoming electrophile.

The chloro group is an ortho-, para-directing deactivator. This means that while it makes the ring less reactive towards electrophilic attack compared to benzene, it directs incoming electrophiles to the positions ortho and para to itself. The nitrile group, when directly attached to the ring, is a meta-directing deactivator. pressbooks.pub However, in this compound, the propyl chain insulates the ring from the strong deactivating resonance effect of the nitrile group. pressbooks.pub Therefore, the directing effect will be primarily governed by the chloro substituent.

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts reactions. masterorganicchemistry.com For this compound, these reactions would be expected to yield products substituted at the positions ortho to the chlorine atom.

The carbon-chlorine bond on the aromatic ring provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a versatile reaction that couples an aryl halide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. libretexts.org While aryl bromides and iodides are more reactive, the use of aryl chlorides has gained significant attention due to their lower cost and wider availability. acs.orguwindsor.ca The development of specialized palladium catalysts, often with bulky, electron-rich phosphine (B1218219) ligands like XPhos, has enabled the efficient coupling of less reactive aryl chlorides. acs.orgrsc.orgnih.govnih.gov These reactions can often be performed in environmentally benign solvents like water. rsc.orgnih.gov

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction has become a vital method for synthesizing aryl amines. wikipedia.org Similar to the Suzuki coupling, advancements in catalyst design, including the use of specific ligands, have expanded the scope of this reaction to include aryl chlorides. rsc.orgrsc.orgresearchgate.net

Table 3: Cross-Coupling Reactions for Aryl Chlorides

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl chloride + Boronic acid | Pd(OAc)₂ / Phosphine ligand, Base | C-C acs.orgrsc.orgnih.gov |

α-Carbon Reactivity and Derivatization

The presence of the electron-withdrawing nitrile group increases the acidity of the protons on the α-carbon, facilitating their removal by a base. This deprotonation generates a resonance-stabilized carbanion, a potent nucleophile that is central to the derivatization of this compound at this position.

The nucleophilic carbanion formed at the α-position readily participates in alkylation and acylation reactions. These reactions introduce new carbon-carbon bonds, allowing for the synthesis of a diverse range of derivatives.

Alkylation: In the presence of a suitable base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), this compound can be deprotonated. The resulting carbanion can then react with an alkyl halide (R-X) in a nucleophilic substitution reaction to yield an α-alkylated product. The choice of base and solvent is crucial to optimize the yield and prevent side reactions.

Acylation: Similarly, the carbanion can react with acylating agents like acid chlorides (RCOCl) or anhydrides ((RCO)₂O). This reaction, a nucleophilic acyl substitution, introduces an acyl group at the α-position, leading to the formation of β-ketonitriles. These compounds are valuable synthetic intermediates. The Friedel-Crafts acylation, while typically an aromatic substitution, involves the formation of a resonance-stabilized acylium ion that acts as the electrophile. masterorganicchemistry.com

Table 1: Examples of α-Alkylation and Acylation Reactions

| Reactant | Reagent | Base | Product | Reaction Type |

| This compound | Methyl Iodide | NaH | 2-(4-Chlorobenzyl)propanenitrile | Alkylation |

| This compound | Benzyl Bromide | LDA | 2-Benzyl-3-(4-chlorophenyl)propanenitrile | Alkylation |

| This compound | Acetyl Chloride | NaH | 4-(4-Chlorophenyl)-3-oxobutanenitrile | Acylation |

The nucleophilic character of the α-carbanion also enables its participation in various condensation reactions, which are powerful tools for forming carbon-carbon bonds. pearson.comlibretexts.org

Thorpe-Ziegler Reaction: This reaction involves the base-catalyzed self-condensation of nitriles to form enamines. wikipedia.orgnumberanalytics.comlscollege.ac.in If this compound were part of a dinitrile molecule, it could undergo an intramolecular Thorpe-Ziegler reaction to form a cyclic ketone after acidic hydrolysis. wikipedia.orglscollege.ac.inbuchler-gmbh.com The reaction is initiated by the deprotonation of the α-carbon of one nitrile, which then attacks the carbon of a second nitrile group. numberanalytics.commdpi.com

Aldol-type Condensation: The carbanion of this compound can react with aldehydes and ketones in a reaction analogous to the aldol (B89426) condensation. The nucleophilic α-carbon attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The initial adduct is a β-hydroxynitrile, which can sometimes dehydrate to form an α,β-unsaturated nitrile.

Knoevenagel Condensation: In a variation, this compound can react with aldehydes or ketones in the presence of a weak base like an amine. This reaction typically leads to the formation of an α,β-unsaturated dinitrile or a related product, depending on the reaction partner. For instance, the reaction with an appropriate Michael acceptor can lead to 1,5-dicarbonyl compounds through a Michael addition. libretexts.org

Table 2: Condensation Reactions and Products

| Reaction Type | Reactant 2 | Catalyst | Intermediate/Product |

| Aldol-type | Benzaldehyde | NaOH | 3-Hydroxy-2-(4-chlorobenzyl)-3-phenylpropanenitrile |

| Knoevenagel | Acetone | Piperidine | 2-(4-Chlorobenzyl)-3-methylbut-2-enenitrile |

| Thorpe | This compound | NaOEt | 2-(4-Chlorobenzyl)-3-amino-3-(4-chlorophenyl)acrylonitrile |

Mechanistic Studies of this compound Reactions

Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic pathways.

Mechanistic studies often involve a combination of experimental techniques and computational modeling. For reactions involving the α-carbon, the key mechanistic step is the formation of the carbanion intermediate. The stability of this intermediate, which is enhanced by the delocalization of the negative charge onto the nitrile group, is a driving force for the reaction.

In condensation reactions like the Thorpe reaction, the mechanism proceeds through several steps: deprotonation, nucleophilic attack of the resulting carbanion on another nitrile group, proton exchange, and tautomerization to form the final enamine product. mdpi.com For substitutions on the aromatic ring, the mechanism follows the established principles of electrophilic aromatic substitution, where the nature of the substituent (the propanenitrile group) and the chloro group direct the incoming electrophile.

Kinetic studies provide quantitative data on reaction rates, helping to further elucidate reaction mechanisms. For instance, in α-alkylation reactions, the rate is typically dependent on the concentrations of both the nitrile and the base in the initial deprotonation step, and on the concentration of the alkyl halide in the subsequent substitution step. The nature of the solvent can also significantly affect the reaction kinetics by influencing the solvation and reactivity of the ionic intermediates. While specific kinetic data for this compound is not widely published, the principles are analogous to other similar nitriles.

Regioselectivity refers to the preference for reaction at one position over another. wikipedia.org In the case of this compound, regioselectivity is a key consideration. For example, in electrophilic aromatic substitution, the substitution pattern on the phenyl ring is directed by both the chloro and the alkylnitrile groups. The chloro group is an ortho-, para-director, while the alkyl group is also weakly activating and ortho-, para-directing. The interplay of these effects determines the position of the new substituent. wikipedia.org Reactions at the α-carbon are also a form of regioselectivity, favoring functionalization at this position over others on the alkyl chain. wikipedia.org

Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.comyoutube.comyoutube.com If the α-carbon of this compound is substituted with two different groups, it becomes a chiral center. Reactions that create this chiral center can potentially be stereoselective, leading to an enrichment of one enantiomer or diastereomer. The use of chiral bases or catalysts can induce stereoselectivity in alkylation and condensation reactions, providing a route to enantiomerically enriched products. The specific stereochemical outcome is determined by the transition state energies of the competing reaction pathways. youtube.com

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation of 3 4 Chlorophenyl Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the hydrogen (¹H) and carbon (¹³C) skeletons.

The ¹H NMR spectrum of 3-(4-chlorophenyl)propanenitrile provides information on the number of different types of protons and their neighboring environments. The spectrum is expected to show signals corresponding to the aromatic protons and the two methylene (B1212753) groups of the propanenitrile chain.

The aromatic region will display signals for the protons on the para-substituted chlorophenyl ring. Due to the symmetry of the ring, the four aromatic protons will appear as two distinct sets of signals, each integrating to two protons. These typically manifest as a pair of doublets, characteristic of an AA'BB' spin system, a common pattern for 1,4-disubstituted benzene (B151609) rings. The protons ortho to the chlorine atom are expected to be slightly deshielded compared to those meta to it.

The aliphatic region will contain two signals corresponding to the two methylene groups (-CH₂-) of the ethyl chain attached to the nitrile and the phenyl ring. These two methylene groups are adjacent to each other, resulting in spin-spin coupling. Consequently, they will appear as two triplets. The methylene group adjacent to the electron-withdrawing nitrile group (C2) is expected to resonate at a lower field (further downfield) compared to the methylene group adjacent to the aromatic ring (C3).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 | Doublet | 2H | Ar-H (ortho to Cl) |

| ~ 7.20 | Doublet | 2H | Ar-H (meta to Cl) |

| ~ 2.95 | Triplet | 2H | -CH₂-Ar |

| ~ 2.60 | Triplet | 2H | -CH₂-CN |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. For this compound, a total of seven distinct carbon signals are expected: four for the aromatic ring, two for the aliphatic chain, and one for the nitrile group.

The nitrile carbon is highly deshielded and will appear at the downfield end of the spectrum, typically above 115 ppm. The aromatic carbons will produce four signals. The carbon atom bonded to the chlorine (C-Cl) will be significantly affected by the halogen's electronegativity. The other aromatic carbons will have chemical shifts in the typical aromatic region (120-140 ppm). The two aliphatic carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Quaternary Ar-C |

| ~ 133 | Ar-C-Cl |

| ~ 130 | Ar-CH |

| ~ 129 | Ar-CH |

| ~ 119 | -CN |

| ~ 31 | -CH₂-Ar |

| ~ 19 | -CH₂-CN |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the two aliphatic triplets, confirming the coupling between the adjacent methylene groups (-CH₂-CH₂-). It would also show correlations between the coupled aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks between the proton signal of each methylene group and its corresponding carbon signal. Similarly, each aromatic proton signal would correlate with its attached carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. Key expected correlations for this compound would include:

The protons of the methylene group adjacent to the aromatic ring would show a correlation to the quaternary aromatic carbon and the ortho-aromatic carbons.

The protons of the methylene group adjacent to the nitrile group would show correlations to the other methylene carbon and the nitrile carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula. For this compound (C₉H₈ClN), the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N). The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z ([M]⁺ for ³⁵Cl) | Calculated m/z ([M+2]⁺ for ³⁷Cl) |

| [C₉H₈ClN]⁺ | 165.0345 | 167.0316 |

In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound will undergo fragmentation, leading to a series of characteristic fragment ions. The analysis of these fragments provides valuable structural information.

A primary fragmentation pathway is expected to be the benzylic cleavage, which is the cleavage of the bond between the aliphatic chain and the aromatic ring. This would result in the formation of a stable chlorotropylium cation. Another significant fragmentation could involve the loss of the nitrile group or parts of the aliphatic chain.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 165/167 | [M]⁺ Molecular ion |

| 138 | [M - HCN]⁺ |

| 125 | [C₇H₆Cl]⁺ (Chlorotropylium ion) |

| 111/113 | [C₆H₄Cl]⁺ |

| 89 | [C₇H₅]⁺ |

Note: The fragmentation pattern is predicted based on the chemical structure and general principles of mass spectrometry.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. An IR spectrum, which plots transmittance or absorbance against wavenumber (cm⁻¹), provides a unique "fingerprint" of the molecule.

The structure of this compound contains several distinct functional groups, each giving rise to characteristic absorption bands in the IR spectrum. The primary groups are the nitrile, the para-substituted aromatic ring, the aliphatic methylene chain, and the carbon-chlorine bond.

Nitrile Group (C≡N): The carbon-nitrogen triple bond stretch is one of the most diagnostic peaks in the spectrum. It typically appears as a sharp, medium-intensity absorption in the range of 2260-2220 cm⁻¹. Its presence is a strong indicator of a nitrile compound.

Aromatic Ring: The 4-chlorophenyl group exhibits several characteristic vibrations.

Aromatic C-H Stretch: The stretching of bonds between the sp²-hybridized carbons of the benzene ring and hydrogen atoms occurs at wavenumbers above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. vscht.cz

Aromatic C=C Stretch: The stretching vibrations within the carbon skeleton of the benzene ring produce a series of sharp peaks, often of variable intensity, in the 1600-1450 cm⁻¹ range. vscht.cz

Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring can be inferred from strong absorptions in the "fingerprint" region (below 1000 cm⁻¹). For a 1,4-disubstituted (para) ring, a strong band is expected in the 860-800 cm⁻¹ range due to out-of-plane C-H bending.

Aliphatic Chain (-CH₂-CH₂-): The propanenitrile backbone contains sp³-hybridized carbons.

Aliphatic C-H Stretch: The stretching of C-H bonds in the methylene (CH₂) groups occurs just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. vscht.cz These peaks are usually strong and sharp.

Aliphatic C-H Bending: The scissoring and rocking vibrations of the CH₂ groups appear around 1470-1450 cm⁻¹.

Carbon-Chlorine Bond (C-Cl): The C-Cl stretching vibration is expected to produce a moderate to strong absorption in the 800-600 cm⁻¹ region of the spectrum.

The following interactive table summarizes the expected IR absorption frequencies for this compound based on its functional groups.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2260 - 2220 | Medium, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Variable, Sharp |

| Aliphatic C-H | Stretch | 2960 - 2850 | Strong, Sharp |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Variable, Sharp |

| Aliphatic C-H | Bend (Scissoring) | 1470 - 1450 | Variable |

| Aromatic C-H | Bend (Out-of-Plane) | 860 - 800 | Strong |

| Aryl C-Cl | Stretch | 800 - 600 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the exact atomic and molecular structure of a compound in its solid, crystalline form. By measuring the diffraction pattern of an X-ray beam passing through a single crystal, a three-dimensional map of electron density can be generated, revealing the precise positions of atoms. mdpi.com

While a specific crystal structure for this compound is not detailed in the reviewed literature, the application of this technique would provide unambiguous structural confirmation. If suitable single crystals of the compound were grown, X-ray diffraction analysis would yield a wealth of information, including:

Absolute Connectivity: Definitive confirmation of the chemical structure, showing the covalent bonding between the 4-chlorophenyl ring, the propanenitrile chain, and the nitrile group.

Bond Lengths and Angles: Highly precise measurements of all bond lengths (e.g., C-C, C-N, C-Cl) and bond angles, providing insight into the molecular geometry.

Conformation: The exact dihedral angles defining the spatial orientation of the phenyl ring relative to the flexible propanenitrile side chain.

Supramolecular Assembly: Information on how individual molecules pack together in the crystal lattice, revealing any intermolecular interactions such as π-π stacking of the aromatic rings or dipole-dipole interactions involving the nitrile and chloro-substituents.

The crystal structures of related compounds containing 4-chlorophenyl moieties, such as 3-(4-chlorophenyl)-1,1-dimethylthiourea researchgate.net and various chromene derivatives mdpi.com, have been successfully elucidated using this method, demonstrating its utility for this class of compounds.

Other Spectroscopic Methods (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light.

The 4-chlorophenyl group in this compound acts as a chromophore. The benzene ring contains a conjugated π-electron system, which gives rise to characteristic absorptions in the UV region. The primary electronic transitions expected are π → π* transitions. The presence of the chlorine atom, a substituent on the benzene ring, can cause a slight shift in the wavelength of maximum absorbance (λmax) compared to unsubstituted benzene. The absorption spectrum is also influenced by the solvent used for the analysis. While specific experimental data for this compound is not available, the UV-Vis spectrum would be expected to show characteristic absorption bands for the substituted benzene chromophore.

Computational and Theoretical Investigations of 3 4 Chlorophenyl Propanenitrile

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the electronic structure and related properties of molecules containing the 4-chlorophenyl moiety. These computational approaches allow for a detailed examination of molecular geometry, spectroscopic characteristics, and reactivity.

DFT calculations, often utilizing the B3LYP functional with various basis sets (e.g., 6-31G**, 6-311++G(d,p)), are employed to determine the most stable three-dimensional arrangement of atoms in 3-(4-chlorophenyl)propanenitrile, known as its optimized geometry. researchgate.netnih.gov This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. For similar structures, a good correlation between experimental X-ray diffraction data and theoretically calculated geometric parameters has been observed. scispace.com

The analysis of the electronic structure provides insights into the distribution of electrons within the molecule, influencing its polarity, reactivity, and intermolecular interactions.

Theoretical calculations are a valuable tool for predicting and interpreting spectroscopic data. For related compounds, DFT methods have been successfully used to compute ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies. dntb.gov.uaresearchgate.net The calculated vibrational frequencies for a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, showed strong agreement with experimental values. researchgate.net Similarly, computed ¹H NMR chemical shifts for aromatic protons in a related molecule were found to be in close agreement with experimental data. researchgate.net These predictions aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's vibrational modes and magnetic environments of its nuclei.

Below is a table showcasing a comparison of experimental and calculated vibrational frequencies for a related compound, highlighting the accuracy of DFT methods.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3331 | - |

| C-H (Aromatic) | 3063 | - |

| -C-H | 2924 | - |

| -CN | 2236 | - |

| C=C (Aromatic) | 1605-1418 | - |

| C-F | 723-671 | - |

| Data for a related fluorinated alpha-aminonitrile compound. researchgate.net |

Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net These maps are crucial for identifying the electrophilic and nucleophilic sites within a molecule. nih.gov For various molecules, MEP maps generated using DFT calculations have revealed regions of negative potential, often associated with heteroatoms like nitrogen and oxygen, indicating sites susceptible to electrophilic attack. researchgate.netnih.gov Conversely, regions of positive potential highlight areas prone to nucleophilic attack. This analysis is valuable for understanding and predicting intermolecular interactions, including hydrogen bonding and reactivity patterns. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. nih.govnih.gov DFT calculations are commonly used to determine the energies of the HOMO and LUMO, and thus the energy gap. nih.govresearchgate.net This analysis helps in understanding the charge transfer possibilities within the molecule and its potential to participate in chemical reactions. researchgate.net For many organic molecules, a smaller HOMO-LUMO gap correlates with higher reactivity. nih.gov

| Parameter | Significance |

| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. libretexts.org |

Molecular Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). biointerfaceresearch.com This method is widely used in drug discovery to understand and predict how a small molecule like this compound might interact with a biological target. mdpi.com

Molecular docking simulations can predict the binding mode and estimate the binding affinity of a ligand to a protein's active site. u-strasbg.fruah.es These studies provide valuable insights into the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.net By analyzing these interactions, researchers can rationalize the biological activity of a compound and guide the design of new, more potent molecules. mdpi.com For instance, docking studies on similar heterocyclic compounds have successfully identified key amino acid residues involved in binding and have shown a correlation between docking scores and experimental biological activities. nih.gov

Enzyme Active Site Interactions

While specific enzymatic targets of this compound are a subject of ongoing research, computational modeling can predict and analyze its potential interactions within an enzyme's active site. The unique structure of this compound, featuring a chlorophenyl ring, a flexible propanenitrile chain, and a polar nitrile group, dictates the types of non-covalent interactions it can form with amino acid residues.

Key potential interactions include:

Hydrophobic Interactions: The 4-chlorophenyl group can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine within the enzyme's binding pocket. The chlorine atom can further enhance these interactions through halogen bonding.

Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor residues like serine, threonine, or tyrosine.

Pi-stacking: The aromatic phenyl ring can participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Molecular docking simulations are a primary tool for studying these interactions. In a typical docking study, the three-dimensional structure of this compound would be placed into the binding site of a target enzyme, and its binding affinity and conformation would be calculated. The results can reveal the most likely binding pose and highlight the key residues involved in the interaction. For instance, studies on similar compounds have shown that the orientation within the active site is crucial for inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is fundamental in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.com

QSAR models are built by calculating molecular descriptors for a set of compounds with known activities and then using statistical methods to correlate these descriptors with the biological response. researchgate.net

For a series of analogs of this compound, a QSAR study would aim to identify the key structural features that govern a specific biological effect, such as enzyme inhibition or cytotoxicity. nih.gov The process involves calculating various descriptors that quantify different aspects of the molecular structure:

Electronic Descriptors: These describe the distribution of electrons in the molecule, such as partial charges, dipole moment, and HOMO/LUMO energies. For this compound, the electron-withdrawing nature of the chlorine atom and the nitrile group would be significant.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

A hypothetical QSAR study might reveal that the inhibitory concentration (IC50) is positively correlated with the hydrophobicity of the substituent on the phenyl ring and negatively correlated with the value of the LUMO energy. Such a model would suggest that more hydrophobic analogs with lower electron affinity are likely to be more potent inhibitors.

Table 1: Hypothetical QSAR Data for this compound Analogs

| Compound | Substituent (X) | LogP | LUMO (eV) | Observed IC50 (µM) | Predicted IC50 (µM) |

| 1 | 4-Cl | 2.5 | -0.85 | 15.2 | 14.8 |

| 2 | 4-F | 2.1 | -0.79 | 25.6 | 26.1 |

| 3 | 4-Br | 2.8 | -0.88 | 12.1 | 11.9 |

| 4 | 4-CH3 | 2.6 | -0.72 | 30.5 | 29.9 |

| 5 | 4-H | 2.0 | -0.75 | 35.0 | 35.7 |

This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) required for a molecule to exert a specific biological activity. dovepress.com These features typically include hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov

A pharmacophore model for a set of active compounds including this compound could be generated based on their common structural features and known biological activity. ijper.org For this compound, the key pharmacophoric features would likely be:

An aromatic ring feature corresponding to the chlorophenyl group.

A hydrophobic feature associated with the chlorine substituent.

A hydrogen bond acceptor feature representing the nitrile group.

Once developed, this pharmacophore model can be used as a 3D query to screen large chemical databases to identify novel compounds with different chemical scaffolds but the same essential pharmacophoric features, which are likely to exhibit similar biological activity. ijper.org

Table 2: Key Pharmacophoric Features of a Hypothetical this compound-based Model

| Feature | Type | Location |

| 1 | Aromatic Ring | Phenyl group |

| 2 | Hydrophobic | 4-chloro substituent |

| 3 | Hydrogen Bond Acceptor | Nitrile nitrogen |

This table illustrates a potential pharmacophore model and is not based on a specific published study.

Reaction Mechanism Elucidation through Computational Methods

The transition state is a high-energy, transient molecular configuration that exists at the peak of the energy barrier between reactants and products. youtube.com Characterizing the transition state is crucial for understanding the reaction mechanism. Computational methods, particularly density functional theory (DFT), are widely used to locate and characterize transition state structures.

For a reaction such as the hydrolysis of the nitrile group in this compound to the corresponding amide or carboxylic acid, computational analysis would involve:

Locating the Transition State: Algorithms are used to find the saddle point on the potential energy surface corresponding to the transition state.

Vibrational Frequency Analysis: A frequency calculation is performed on the located structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of the C-N bond and the formation of a C-O bond during hydrolysis).

IRC (Intrinsic Reaction Coordinate) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species.

A reaction energy profile is a plot of the potential energy of a system as a function of the reaction coordinate, which represents the progress of the reaction. youtube.com It provides a visual representation of the energy changes that occur during a chemical transformation.

Table 3: Hypothetical Calculated Energies for the Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + H₂O) | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.7 |

| Transition State 2 | +18.9 |

| Products (3-(4-Chlorophenyl)propanoic acid + NH₃) | -10.2 |

This table represents a hypothetical energy profile for a plausible reaction and is for illustrative purposes only.

Applications of 3 4 Chlorophenyl Propanenitrile and Its Derivatives in Chemical Research

Precursor in Organic Synthesis

The unique structural features of 3-(4-Chlorophenyl)propanenitrile make it a valuable starting material for the synthesis of a diverse array of organic molecules. Its derivatives serve as key intermediates in the production of pharmaceuticals, dyes, pigments, heterocyclic compounds, and advanced materials.

Synthesis of Pharmaceuticals and Bioactive Compounds

Derivatives of this compound are instrumental in the synthesis of various pharmaceuticals and bioactive compounds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the aromatic chlorine atom can be substituted, providing pathways to a multitude of more complex molecules.

One notable application is in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases like rheumatoid arthritis. google.com The synthesis of Tofacitinib involves intermediates that can be derived from this compound, highlighting the compound's importance in constructing complex pharmaceutical agents. google.com

Furthermore, derivatives such as (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol are chiral building blocks used in asymmetric synthesis, a critical process in the development of modern drugs where specific stereoisomers are often responsible for the desired therapeutic effects. The exploration of bioactive compounds also extends to derivatives like 3-[3-[1-[1-(4-Chlorophenyl)ethyl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]propanenitrile, which has been studied for its potential biological activities. nih.gov Research has also been conducted on N-(4-chlorophenyl)-β-alanine derivatives containing an azole moiety for their antimicrobial properties. researchgate.net

The following table summarizes some key derivatives and their roles in pharmaceutical and bioactive compound synthesis:

| Derivative Name | Application in Synthesis |

| (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile (Tofacitinib) | Active pharmaceutical ingredient, JAK inhibitor google.com |

| (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | Chiral building block in asymmetric synthesis bldpharm.com |

| 3-[3-[1-[1-(4-Chlorophenyl)ethyl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]propanenitrile | Investigated for potential biological activities nih.gov |

| N-(4-chlorophenyl)-β-alanine derivatives | Synthesis of compounds with antimicrobial activity researchgate.net |

Intermediate for Dyes and Pigments

The aromatic ring of this compound and its derivatives serves as a chromophore, making them suitable intermediates in the synthesis of dyes and pigments. zhishangchemical.com These intermediates, often aromatic derivatives, are foundational to the production of a wide spectrum of colors used in various industries. zhishangchemical.comchemicalbull.com

While direct synthesis of commercial dyes from this compound is not extensively documented in readily available literature, its structural motifs are common in dye chemistry. For instance, pyrazolone (B3327878) derivatives, which can be synthesized from related starting materials, are crucial intermediates for acid and solvent dyes. primachemicals.com The general class of aromatic nitriles and chloroaromatics are fundamental building blocks in the dye and pigment industry. zhishangchemical.com The production of dyes often involves diazotization and coupling reactions of aromatic amines, which can be prepared from the reduction of nitroaromatics or the hydrolysis and subsequent reactions of nitriles.

Building Block for Heterocyclic Compounds

The reactivity of the nitrile group in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The nitrile group can participate in cyclization reactions to form rings containing nitrogen, a common element in many biologically active heterocycles.

For example, derivatives of 3-[(4-chlorophenyl) sulfonyl] propane (B168953) hydrazide, which can be synthesized from related precursors, have been used to create a series of heterocyclic compounds such as pyrroles, pyrazoles, and oxadiazoles. researchgate.net These heterocyclic systems are of great interest in medicinal chemistry due to their presence in numerous natural products and therapeutic agents. researchgate.net The synthesis of 3-(4-chlorophenyl)-2-(4-nitrophenyl)propanenitrile (B594846) is another example of a derivative that can serve as a starting point for more complex heterocyclic structures. chemicalbook.comnih.gov

Synthesis of Advanced Materials

The versatility of this compound and its derivatives extends to the field of materials science. These compounds can be used as monomers or building blocks for the synthesis of polymers and other advanced materials. While specific examples directly utilizing this compound are not widespread, the functional groups it possesses are relevant to material synthesis. For instance, nitrile-containing compounds can be polymerized, and the resulting polymers may exhibit interesting thermal and mechanical properties. The chlorophenyl group can also influence the properties of the final material, such as its flame retardancy or its optical and electronic characteristics.

Exploration of Biological Activities and Mechanisms

Beyond their role in synthesis, derivatives of this compound are themselves subjects of biological investigation. The presence of the chlorophenyl group, a common feature in many bioactive molecules, often imparts specific biological properties.

Antimycobacterial Activity

Research has shown that certain derivatives of this compound exhibit promising antimycobacterial activity. For example, a series of substituted urea (B33335) derivatives, including those with a 3,4-dichlorophenyl group, have been synthesized and tested against Mycobacterium tuberculosis. nih.gov Some of these compounds demonstrated significant inhibition of bacterial growth, suggesting they could be lead molecules for the development of new anti-tuberculosis drugs. nih.gov The study of such derivatives helps in understanding the structure-activity relationships that govern their antimycobacterial effects.

The following table provides an overview of the research findings on the antimycobacterial activity of related compounds:

| Compound Series | Target Organism | Key Finding |

| Substituted urea derivatives (including dichlorophenyl derivatives) | Mycobacterium tuberculosis H37Rv | Some compounds showed 80-89% growth inhibition at a concentration of 6.25 µM. nih.gov |

Antibacterial and Antifungal Activities

Derivatives incorporating the this compound motif have been synthesized and evaluated for their efficacy against various pathogenic bacteria and fungi. These studies are crucial in the search for new antimicrobial agents to combat rising drug resistance.

One notable derivative, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile , has demonstrated significant antimicrobial properties. mdpi.com This compound, synthesized through a multicomponent reaction involving 4-chlorobenzaldehyde (B46862) and malononitrile, exhibited potent activity against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains. mdpi.com Its efficacy is highlighted by favorable minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) values, indicating that it not only inhibits growth but also kills the pathogens. mdpi.com For instance, against Staphylococcus aureus and Bacillus subtilis, the compound showed bactericidal action where the MBC was twice the MIC value. mdpi.com A similar fungicidal effect was observed against Aspergillus fumigatus and Aspergillus flavus. mdpi.com

The following table summarizes the antimicrobial activity of this chromene derivative against selected pathogens.

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | 26 | 6.25 | 12.5 |

| Bacillus subtilis | 25 | 6.25 | 12.5 |

| Streptococcus epidermidis | 22 | 12.5 | 25 |

| Enterobacter cloacae | 16 | 25 | 50 |

| Escherichia coli | 24 | 12.5 | 25 |

| Salmonella typhimurium | 18 | 25 | 50 |

| Aspergillus fumigatus | 16 | 25 | 50 |

| Aspergillus flavus | 15 | 25 | 50 |

| Candida albicans | 21 | 12.5 | 25 |

| Data sourced from MDPI mdpi.com |

In other research, a series of 1-(4-chlorophenyl)-3,3-bis(methylthio)-2-(arylthio)prop-2-en-1-ones , which are derivatives of the core structure, were synthesized and screened. derpharmachemica.com Compounds from this series, particularly those with a second chlorophenyl group or a p-tolyl group, displayed good antibacterial and antifungal activities against the tested organisms. derpharmachemica.com

Anticancer and Antiproliferative Activities

The 4-chlorophenyl moiety is a common feature in many potent anticancer agents. Derivatives of this compound have been a fertile ground for the discovery of new compounds with significant antiproliferative effects against various cancer cell lines.

One area of focus has been on pyrazolo[3,4-b]pyridine derivatives . A study identified 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine as part of a series evaluated for anticancer potency. nih.gov While a related compound in the series showed high activity against HeLa cells, the 4-chlorophenyl derivative was also synthesized and studied, contributing to the understanding of structure-activity relationships (SAR). nih.gov Another compound from a related series, compound 14g , demonstrated significant cytotoxicity against MCF7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC₅₀ values of 4.66 µM and 1.98 µM, respectively. nih.gov

Another class of potent anticancer agents are 4-arylchromene derivatives . Research has shown that compounds like 2-amino-4-(aryl)-7-methoxy-4H-chromenes exhibit robust antiproliferative activities, with IC₅₀ values in the low nanomolar range against several human cancer cell lines. nih.gov These compounds are synthesized from precursors including an aryl aldehyde (such as 4-chlorobenzaldehyde) and malononitrile, directly linking them to the propanenitrile structure. nih.gov

The table below presents the antiproliferative activity of selected derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Pyrazolo[3,4-b]pyridine (9a) | HeLa | 2.59 |

| Pyrazolo[3,4-b]pyridine (14g) | MCF7 | 4.66 |

| Pyrazolo[3,4-b]pyridine (14g) | HCT-116 | 1.98 |

| Data sourced from PubMed Central nih.gov |

Enzyme Inhibition Studies (e.g., JAK Inhibition, Carbonic Anhydrase)

The structural features of this compound derivatives make them suitable candidates for interacting with the active sites of various enzymes, leading to their inhibition.

Cyclin-Dependent Kinase (CDK) Inhibition: A derivative of (R)-roscovitine, (R)-6-[N-(3-(4-chlorophenyl) propyl)] analogue (4g) , has been identified as a potent inhibitor of CDK2 and CDK13. nih.gov This compound demonstrated powerful antiproliferative activity against A549 lung carcinoma cells with an IC₅₀ value of 0.61 µM, which is significantly more potent than the parent compound, (R)-roscovitine (IC₅₀ = 13.30 µM). nih.gov The inhibitory action against CDKs, which are key regulators of the cell cycle, is a primary mechanism for its anticancer effect. nih.gov

Carbonic Anhydrase (CA) Inhibition: Sulfonamide-based inhibitors are a well-established class of carbonic anhydrase inhibitors. mdpi.com Research into 4-substituted pyridine-3-sulfonamide (B1584339) derivatives has yielded compounds with potent, nanomolar-level inhibition against tumor-associated isoforms hCA IX and hCA XII. mdpi.comebi.ac.uk For example, pyrazole-containing derivatives showed Kᵢ values in the range of 19.5-48.6 nM against hCA IX. ebi.ac.uk Similarly, coumarin-based derivatives have been explored as another class of CA inhibitors, binding to a different region of the enzyme compared to sulfonamides. mdpi.com These studies, while not direct derivatives of the nitrile, highlight the utility of the 4-chlorophenyl group in designing potent and selective enzyme inhibitors.

Tyrosinase Inhibition: In the context of cosmetic science, derivatives have been explored for their ability to inhibit melanogenesis. (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide , a cinnamamide (B152044) derivative, showed promising inhibitory properties against mushroom tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov It displayed an IC₅₀ of 36.98 µM for monophenolase activity and 146.71 µM for diphenolase activity. nih.gov

Interaction with Biochemical Pathways

Beyond direct enzyme inhibition, derivatives of this compound can modulate complex biochemical pathways, influencing cell fate and function.

Cell Cycle Arrest and Apoptosis: Several anticancer derivatives exert their effects by interfering with the cell cycle. The potent (R)-6-[N-(3-(4-chlorophenyl) propyl)] analogue of (R)-roscovitine was found to significantly induce S-phase cell cycle arrest in A549 lung cancer cells. nih.gov Similarly, 4-arylchromene derivatives have been observed to cause substantial G2/M cell-cycle arrest. nih.gov Furthermore, pyrazolo[3,4-b]pyridine derivatives have been shown to induce apoptosis in cancer cells, a programmed cell death pathway crucial for eliminating malignant cells. nih.gov

MYB Inhibition: The MYB proto-oncogene is a key target in cancer therapy. Certain 2-amino-3-cyano-4-aryl-7-methoxy-4H-chromenes have been identified as potent inhibitors of MYB activity, adding another dimension to their anticancer profile. nih.gov

Leukotriene B₄ (LTB₄) Pathway Inhibition: In the realm of inflammatory diseases, 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan derivatives have been evaluated for their ability to inhibit the LTB₄ pathway. rsc.org Several compounds in this series showed strong inhibition of calcium mobilization in cells overexpressing human LTB₄ receptors (BLT₁ and BLT₂), with one derivative showing potent and selective inhibition of the BLT₂ receptor. rsc.org

Microtubule-Destabilizing Agents

A well-established strategy in cancer chemotherapy is the disruption of the microtubule cytoskeleton, which is essential for cell division. Derivatives of this compound have emerged as promising agents in this class.

Specifically, 2-amino-3-cyano-4-aryl-7-methoxy-4H-chromene derivatives have demonstrated significant microtubule-disrupting effects. nih.gov These compounds, synthesized from precursors including 4-chlorobenzaldehyde and malononitrile, lead to a breakdown of the microtubule network within cancer cells. nih.gov This disruption ultimately causes the cells to arrest in the G2/M phase of the cell cycle, preventing mitosis and leading to cell death. nih.gov The activity of these chromenes makes them promising multimodal anticancer drug candidates, combining microtubule destabilization with other mechanisms like MYB inhibition. nih.gov

As a Model Compound in Mechanistic and Methodological Studies

Beyond its role as a scaffold for bioactive molecules, this compound and its close analogs serve as valuable tools in fundamental chemical research. They are often employed as model substrates to develop new synthetic methods or to elucidate the mechanisms of chemical reactions.

For example, 3-(4-Chlorophenyl)-3-oxopropionitrile , a ketone derivative, is utilized as a starting material in an efficient method for the synthesis of aldehydes from formyl compounds. pragmetis.com This highlights its utility as a building block in developing new synthetic protocols.

Furthermore, in the field of asymmetric synthesis, which is critical for producing enantiomerically pure pharmaceuticals, derivatives have been used as key substrates. In one study, a chiral derivative, (R)-5-(2-(4-chlorophenyl)butan-2-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione , was used in a reaction sequence to generate an all-carbon benzylic quaternary stereocenter, a challenging and highly valuable structural motif in organic chemistry. orgsyn.org The use of this model compound was instrumental in demonstrating the effectiveness of the developed synthetic methodology. orgsyn.org

Future Directions and Emerging Research Areas

Development of Novel Catalytic Methods for Synthesis

The synthesis of nitriles, including 3-(4-Chlorophenyl)propanenitrile, is a cornerstone of organic chemistry. Future research is intensely focused on discovering new catalytic systems that offer higher efficiency, selectivity, and more benign reaction conditions compared to traditional methods.

One promising avenue is the use of advanced transition metal catalysis. Research into related compounds, such as the synthesis of 3,4-dichlorobenzonitrile, has demonstrated the efficacy of using catalysts composed of transition metal chlorides (e.g., iron, zinc, manganese chlorides) supported on carriers like activated carbon. numberanalytics.com This approach allows for one-step synthesis at elevated temperatures, offering a potential template for developing specific catalysts for this compound. numberanalytics.com

Biocatalysis represents another significant frontier. The use of enzymes to mediate chemical transformations offers unparalleled stereoselectivity under mild, aqueous conditions. For instance, a nitrilase-producing microbial strain, Gibberella intermedia, has been successfully used for the desymmetric hydrolysis of a similar substrate, 3-(4-chlorophenyl)-glutaronitrile. This biocatalytic process yielded (S)-4-cyano-3-(4-chlorophenyl)-butyric acid with high yield (90%) and exceptional enantiomeric excess (>99%). Future work will likely involve screening for or engineering novel nitrilases that can act directly on precursors to synthesize chiral variants of this compound or its derivatives.

| Catalytic Method | Catalyst Type | Potential Advantages | Relevant Findings |

| Transition Metal Catalysis | Transition Metal Chlorides on Activated Carbon | High temperature, one-step synthesis | Effective for synthesizing related dichlorobenzonitriles. numberanalytics.com |

| Biocatalysis | Nitrilase Enzyme (Gibberella intermedia) | High stereoselectivity, mild aqueous conditions, environmentally benign | Achieved 90% yield and >99% enantiomeric excess in the hydrolysis of a related glutaronitrile. |

| Phase Transfer Catalysis (PTC) | Quaternary Ammonium (B1175870) Salts | Milder conditions, use of greener solvents, enhanced reaction rates between different phases. nih.gov | PTCs can shuttle reactants between aqueous and organic phases, reducing the need for toxic solvents. nih.gov |

Exploration of New Biological Targets and Therapeutic Applications

While this compound itself is primarily a synthetic intermediate, its structural motif is of significant interest in medicinal chemistry. The compound serves as a scaffold for building more complex molecules with potential therapeutic value.

A key area of exploration is its role as a precursor to pharmacologically active agents. The related compound, (S)-4-cyano-3-(4-chlorophenyl)-butyric acid, is a key precursor in the synthesis of optically pure (R)- and (S)-baclofen, a muscle relaxant used to treat spasticity. This established link provides a strong rationale for exploring derivatives of this compound for new biological targets, particularly within the central nervous system.

Furthermore, research into structurally analogous compounds, such as 3-[(4-chlorophenyl)sulfonyl]propane hydrazide, has led to the synthesis of a new series of derivatives including pyrazoles and oxadiazoles. chemicalbook.com These heterocyclic systems are well-known pharmacophores present in many approved drugs. Future work will likely involve creating libraries of novel compounds derived from this compound and screening them against a wide array of biological targets, such as enzymes and receptors, to identify new lead compounds for drug discovery.

Advanced Computational Modeling for Structure-Activity Relationship Prediction

To guide the synthesis of new derivatives and prioritize testing, advanced computational modeling is becoming indispensable. Quantitative Structure-Activity Relationship (QSAR) studies allow researchers to build mathematical models that correlate the chemical structure of a compound with its biological activity or other properties.

Future research will apply these methods to the this compound scaffold. By generating virtual libraries of derivatives and calculating various molecular descriptors, it is possible to predict their potential efficacy or metabolic stability before they are ever synthesized in a lab. For example, 3D-QSAR models have been successfully built to predict the human in vitro intrinsic clearance of various drugs. researchgate.net These models identify key pharmacophoric features—such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings—that are essential for a molecule's metabolic profile. researchgate.net Applying this methodology could rapidly accelerate the development of drug candidates derived from this compound by focusing synthetic efforts on molecules with the most promising predicted properties.

| Modeling Technique | Software Example | Key Parameters/Features | Application |

| 3D-QSAR Pharmacophore Modeling | Catalyst | Hydrogen Bond Acceptors, Hydrophobic Features, Ring Aromatic, Positive Ionizable | Predicting intrinsic clearance and discriminating between high and low clearance compounds. researchgate.net |

| QSAR Modeling | Cerius2 | Molecular Descriptors (e.g., electronic, steric, and lipophilic properties) | Correlating observed vs. predicted clearance values (r² up to 0.88 in studies). researchgate.net |

Integration with Materials Science for Functional Systems

The nitrile functional group (–C≡N) is a valuable component in polymer chemistry, prized for its polarity and reactivity. numberanalytics.com This opens a potential, though less explored, avenue for integrating this compound into the field of materials science. While specific applications for this exact compound in materials are not yet established, its structure suggests it could serve as a functional monomer or additive.

The nitrile group is the defining feature of polymers like polyacrylonitrile (B21495) (PAN), which is a precursor for carbon fibers and is known for its thermal stability and chemical resistance. numberanalytics.com The presence of the polar nitrile group can increase the glass transition temperature of polymers. lu.se Future research could explore the polymerization of vinyl-functionalized derivatives of this compound. The incorporation of the 4-chlorophenyl group could impart specific properties, such as flame retardancy or altered solubility, to the resulting polymer.

Moreover, the nitrile group in a polymer chain can be chemically modified after polymerization. researchgate.net These post-polymerization modifications, including hydrolysis to amides or reduction to amines, allow for the creation of functional materials with tailored properties for applications like ion adsorption, membrane filtration, or as scaffolds for further chemical synthesis. researchgate.net Investigating this compound as a building block for such modifiable polymers is a nascent but potentially fruitful area of research.

Sustainable Synthesis and Green Chemistry Approaches

Reflecting a broader trend in the chemical industry, future synthesis of this compound and its derivatives will increasingly be guided by the principles of green chemistry. lu.senumberanalytics.com The goal is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wikipedia.org

Key strategies that will be central to this effort include:

Use of Green Solvents: Moving away from traditional volatile organic compounds towards more environmentally benign alternatives like water, supercritical CO₂, or natural deep eutectic solvents (NADES). nih.govvedantu.com NADES, for example, have been used as both the solvent and catalyst in related Knoevenagel–Michael reactions. vedantu.com

Energy-Efficient Methods: Employing techniques like microwave-assisted synthesis or sonochemistry can dramatically reduce reaction times and energy consumption compared to conventional heating. lu.se

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing by-product waste. researchgate.net This involves a preference for addition reactions over substitution or elimination reactions where possible.

Biocatalysis: As mentioned in section 7.1, using enzymes offers a highly sustainable route that operates under mild conditions and often with superior selectivity, reducing the need for protecting groups and harsh reagents.

By embracing these approaches, the chemical community can ensure that the future production and application of compounds like this compound align with modern standards of environmental responsibility and sustainability. numberanalytics.com

Q & A

Q. Basic

- ¹H/¹³C NMR :

- IR Spectroscopy : Confirm nitrile presence via sharp absorption at ~2240 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 165.6 (C₉H₈ClNO⁺) and fragmentation patterns (e.g., loss of Cl or CN groups) .

In mechanistic studies, how does the electronic nature of the 4-chlorophenyl group influence the reactivity of this compound in nucleophilic addition reactions?

Advanced

The electron-withdrawing chlorine substituent enhances the electrophilicity of the nitrile group:

- Kinetic studies : Compare reaction rates with non-halogenated analogs (e.g., 3-phenylpropanenitrile). Chlorine’s -I effect increases α-carbon electrophilicity, accelerating nucleophilic attack (e.g., Grignard additions) .

- DFT calculations : Analyze LUMO localization on the nitrile carbon, which correlates with reactivity .

- Substituent effects : Replace Cl with F or Br to assess halogen electronegativity trends (see table below) :

| Substituent | Hammett σₚ | Reaction Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| -Cl | +0.23 | 1.00 (reference) |

| -F | +0.06 | 0.45 |

| -Br | +0.26 | 1.05 |

What are the recommended purification methods for this compound to achieve high purity for biological assays?

Q. Basic

- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted 4-chlorophenol .

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) to separate nitrile byproducts .

- Distillation : Vacuum distillation (bp ~150°C at 5 mmHg) for large-scale purification .

Validate purity via HPLC (C18 column, acetonitrile/water 60:40, retention time ~6.2 min) .

How can computational chemistry methods be applied to predict the biological activity of this compound derivatives?

Q. Advanced

- Molecular Docking : Screen derivatives against enzyme targets (e.g., kinases) using AutoDock Vina. The chlorophenyl group’s hydrophobicity enhances binding to hydrophobic pockets .

- QSAR Modeling : Correlate substituent electronic parameters (σₚ, π) with IC₅₀ values for cytotoxicity or enzyme inhibition .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthesis targets .

What strategies mitigate side reactions (e.g., hydrolysis or dimerization) during the synthesis of this compound?

Q. Advanced

- Protective Atmospheres : Use inert gas (N₂/Ar) to prevent nitrile hydrolysis to amides .

- Low-Temperature Phases : Conduct reactions below 80°C to suppress radical-mediated dimerization .

- Additives : Introduce radical inhibitors (e.g., BHT) at 0.1–0.5 mol% to quench reactive intermediates .

How does the steric and electronic profile of this compound influence its utility as a precursor in heterocyclic synthesis?

Q. Advanced

- Cyclization Reactions : The nitrile group undergoes [2+3] cycloadditions with azides to form tetrazoles, useful in medicinal chemistry .

- Knoevenagel Condensation : React with aldehydes to generate α,β-unsaturated nitriles, precursors to bioactive chalcone analogs .

- Metal Catalysis : Pd-mediated coupling reactions (e.g., Suzuki-Miyaura) exploit the chlorophenyl group for cross-coupling .

Retrosynthesis Analysis